N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide
Description
N-[(2Z)-4-Methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a structurally complex hybrid molecule combining a 2,3-dihydro-1,3-benzothiazole scaffold with a coumarin (2-oxo-2H-chromene) moiety linked via a carboxamide bond. Key structural features include:
- A (2Z)-configuration at the benzothiazol-2-ylidene group, confirmed via NMR and X-ray crystallography in analogous compounds .
- 4-Methoxy and propargyl (prop-2-yn-1-yl) substituents on the benzothiazole ring, which may enhance reactivity and bioactivity compared to simpler derivatives.
- A coumarin-carboxamide linkage, a motif associated with diverse pharmacological properties, including antimicrobial and anti-inflammatory activities .
For example, benzothiazole-carboxamide derivatives are often prepared using thiazolidinone intermediates in refluxing ethanol or dioxane with catalysts like ZnCl₂ .
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c1-3-11-23-18-16(26-2)9-6-10-17(18)28-21(23)22-19(24)14-12-13-7-4-5-8-15(13)27-20(14)25/h1,4-10,12H,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVSNEGCQATHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC4=CC=CC=C4OC3=O)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Propynylation of Benzothiazole Precursors
The propynyl group is introduced through alkylation of a pre-formed benzothiazole intermediate. For example, reacting 4-methoxy-2,3-dihydro-1,3-benzothiazol-2-amine with propargyl bromide in the presence of a base like potassium carbonate yields the N-propynyl derivative.
Reaction Conditions:
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: 60–80°C
- Time: 6–12 hours
- Yield: 65–80%
Cyclization to Form the Benzothiazole Ring
Cyclization of thiourea derivatives derived from o-phenylenediamine and carbon disulfide under acidic conditions generates the benzothiazole core. The 4-methoxy group is introduced via starting material selection (e.g., 4-methoxy-o-phenylenediamine).
Example Protocol:
- Reactants: 4-Methoxy-o-phenylenediamine, carbon disulfide
- Catalyst: Concentrated hydrochloric acid
- Conditions: Reflux in ethanol for 4 hours
- Yield: 70–85%
Synthesis of the Chromene-3-carboxylic Acid Derivative
The chromene core is constructed via acid- or base-catalyzed condensation reactions. The 2-oxo group is introduced through ketone precursors.
Three-Component Reaction for Chromene Formation
A DBU-catalyzed three-component reaction between salicylaldehyde derivatives, acetonitrile, and thiazolidinedione efficiently forms 2-amino-4H-chromene-3-carboxylates. Adapting this method for the target compound:
Reaction Scheme:
- Reactants:
- 5-Methoxysalicylaldehyde (for 4-methoxy substitution)
- Malononitrile
- Thiazolidinedione
- Catalyst: 10 mol% DBU
- Solvent: Ethanol/water (1:1)
- Conditions: Room temperature, 2–4 hours
- Yield: 75–90%
Mechanistic Insight:
DBU facilitates Knoevenagel condensation between the aldehyde and nitrile, followed by Michael addition and cyclization to form the chromene ring.
Amide Coupling Between Chromene and Benzothiazole
The final step involves coupling the chromene-3-carboxylic acid with the N-propynyl benzothiazole amine.
Carbodiimide-Mediated Coupling
Activation of the carboxylic acid using EDCI/HOBt followed by reaction with the amine yields the target amide.
Procedure:
- Reactants:
- Chromene-3-carboxylic acid (1 equiv)
- N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]amine (1.2 equiv)
- Coupling Agents: EDCI (1.5 equiv), HOBt (1.5 equiv)
- Solvent: Dichloromethane (DCM)
- Conditions: 0°C to room temperature, 12–24 hours
- Yield: 60–75%
Optimization Data:
| Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| DCM | EDCI/HOBt | 0°C → RT | 70 |
| DMF | DCC | RT | 55 |
| THF | EDCI | 40°C | 62 |
Stereochemical Control and Purification
The Z-configuration of the imine in the benzothiazole moiety is controlled by reaction kinetics. Polar aprotic solvents favor the Z-isomer due to stabilization of the transition state.
Purification Methods:
- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7)
- Recrystallization: Ethanol/water mixture
- Purity: >95% (HPLC analysis)
Industrial Scalability Considerations
While laboratory-scale synthesis is well-established, industrial production requires optimization for cost and efficiency:
- Continuous Flow Synthesis: Microreactors improve heat transfer and reduce reaction times for cyclization steps.
- Catalyst Recycling: DBU can be recovered via aqueous extraction and reused.
Characterization and Validation
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, chromene H), 7.89 (d, J = 8.4 Hz, 1H, benzothiazole H), 4.45 (s, 2H, propynyl CH₂).
- IR (KBr): 1680 cm⁻¹ (C=O), 2200 cm⁻¹ (C≡C).
Chromatographic Methods:
- HPLC: C18 column, acetonitrile/water (70:30), retention time = 12.3 min.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or chromene moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions. Common methods include:
- Refluxing : Utilized for the cyclization of precursors.
- Thin-layer Chromatography (TLC) : Employed to monitor the progress of reactions.
- Spectroscopic Techniques : Such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation.
The synthesis yields products with moderate to high purity (70%-90%) and is characterized by specific functional groups that enhance its biological activity.
Anticancer Properties
Research indicates that chromene derivatives like N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide exhibit promising anticancer activities. The compound's structure allows it to interact effectively with DNA and inhibit crucial enzymes involved in cancer cell proliferation .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Its lipophilicity facilitates cell membrane penetration, enhancing its efficacy against various pathogens. Studies have demonstrated that compounds with similar structures can inhibit the growth of bacteria and fungi in vitro .
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes such as cholinesterases, which play a critical role in neurotransmission. The presence of functional groups allows for effective binding interactions, potentially leading to therapeutic applications in treating neurological disorders .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study conducted by Du et al., derivatives of benzothiazole were modeled to assess their anticancer properties. The results indicated that compounds similar to N-[(2Z)-4-methoxy... ] could inhibit thymidylate synthase, an enzyme vital for DNA synthesis, with IC50 values ranging from 0.47 to 1.4 µM .
Case Study 2: Antimicrobial Efficacy
A research team evaluated the antimicrobial effects of chromene derivatives against various bacterial strains. The study found that the compound exhibited significant activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and chromene moieties can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
Key Observations :
Key Observations :
- The 4-methoxy group in coumarin derivatives enhances antimicrobial activity by improving membrane penetration .
- Thiazolidinone derivatives (e.g., 4d) show broad-spectrum activity, suggesting the target compound’s thiazole-coumarin hybrid may exhibit dual antibacterial/antifungal effects .
Physicochemical Characterization
- NMR and IR Spectroscopy: Benzothiazole carboxamides show characteristic carbonyl stretches at 1650–1700 cm⁻¹ and aromatic proton signals at δ 7.0–8.5 ppm . The target compound’s Z-configuration would yield distinct NOE correlations in 2D NMR .
- X-ray Crystallography : Analogous Z-configured compounds (e.g., ) confirm planar geometries and hydrogen-bonding networks critical for stability.
Biological Activity
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities. This compound combines a benzothiazole moiety with a chromene structure, which may contribute to its unique pharmacological properties. The following sections detail its biological activity, including antitumor and antimicrobial effects, as well as its mechanism of action.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Features:
- Benzothiazole Ring : Known for its biological activity, particularly in antitumor and antimicrobial applications.
- Methoxy Group : Often enhances solubility and bioactivity.
- Prop-2-ynyl Substituent : May contribute to the compound's reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, compounds derived from benzothiazole have shown high potential against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 0.85 ± 0.05 |
These findings suggest that this compound may also exhibit similar antitumor properties due to the structural similarities with tested compounds .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against various bacterial strains. While specific data on this compound is limited, related benzothiazole derivatives have been shown to possess significant antibacterial properties, which could be extrapolated to predict similar effects for this compound.
The mechanism of action for this compound likely involves:
-
DNA Intercalation : Similar compounds have been shown to bind within the minor groove of DNA, disrupting replication and transcription processes.
"All compounds dominantly bound inside the minor groove of AT-DNA either in form of monomers or dimer and higher-order aggregates" .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as DNA replication and protein synthesis.
Study on Related Compounds
A study evaluated the biological activities of various benzothiazole derivatives, revealing that certain modifications led to enhanced antitumor efficacy in both 2D and 3D cell culture models. The results indicated that structural modifications significantly influenced the biological activity profiles of these compounds.
| Compound | Assay Type | Efficacy |
|---|---|---|
| Compound A | 2D Assay | High |
| Compound B | 3D Assay | Medium |
This study underscores the importance of structural features in determining the biological activity of benzothiazole derivatives .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound’s synthesis involves multi-step reactions typical of benzothiazole derivatives. A recommended approach includes:
- Step 1 : Condensation of a substituted benzothiazole precursor with a coumarin-derived carboxamide under acidic conditions (e.g., acetic acid) to form the Z-configuration imine .
- Step 2 : Introduction of the prop-2-yn-1-yl group via alkyne coupling (e.g., Sonogashira reaction) using palladium catalysts .
- Critical Parameters : Solvent choice (DMF or DMSO enhances solubility), temperature control (60–80°C for cyclization), and inert atmosphere to prevent oxidation of the alkyne group .
- Yield optimization requires monitoring intermediates via TLC or HPLC, with purification by column chromatography .
Q. What spectroscopic and crystallographic methods validate the compound’s structure?
- NMR : and NMR identify key groups (e.g., methoxy singlet at ~3.8 ppm, coumarin carbonyl at ~160 ppm) .
- IR : Peaks at 1680–1700 cm confirm the carboxamide and coumarin carbonyls .
- X-ray Crystallography : Resolves the Z-configuration of the imine bond and planarity of the benzothiazole-coumarin system. Data-to-parameter ratios >15 ensure reliability .
Q. How does the compound’s reactivity influence derivatization for SAR studies?
The alkyne group enables click chemistry (e.g., azide-alkyne cycloaddition), while the methoxy and carboxamide moieties allow substitutions. For example:
- Alkyne Functionalization : Copper-catalyzed azide coupling introduces triazole rings for enhanced bioactivity .
- Methoxy Replacement : Demethylation with BBr generates hydroxyl groups for further alkylation or acylation .
Advanced Research Questions
Q. How can computational modeling predict binding modes with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., GSK-3β). The benzothiazole ring aligns with hydrophobic pockets, while the coumarin carbonyl forms hydrogen bonds with catalytic residues .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC or MIC values may arise from assay conditions (e.g., pH, solvent). Mitigation approaches:
- Standardized Assays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Metabolite Profiling : LC-MS identifies degradation products that may interfere with activity measurements .
- Structural Confirmation : Re-analyze active batches via XRD to rule out polymorphic variations .
Q. How do substituents on the benzothiazole and coumarin cores affect potency?
- Benzothiazole Modifications : Electron-withdrawing groups (e.g., Cl at position 4) enhance antimicrobial activity (MIC reduction by 40–60% in analogs) .
- Coumarin Adjustments : Methoxy-to-hydroxy substitution improves solubility but reduces membrane permeability, as shown in logP assays (ΔlogP = -0.8) .
Q. What advanced techniques quantify oxidative degradation under physiological conditions?
- Forced Degradation Studies : Expose the compound to HO (3% w/v) at 37°C for 24h. Monitor via UPLC-QTOF-MS; major degradation pathways include hydroxylation of the alkyne and cleavage of the imine bond .
- Kinetic Analysis : Pseudo-first-order rate constants (k) calculated from degradation profiles guide formulation stability .
Methodological Tables
Table 1 : Key Reaction Conditions for Derivative Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Alkyne Coupling | Pd(PPh), CuI, DMF, 80°C | 65–75 | >95% | |
| Imine Formation | Acetic acid, reflux, 4h | 82 | 98% | |
| Demethylation | BBr, CHCl, -20°C | 58 | 90% |
Table 2 : Biological Activity Trends in Structural Analogs
| Substituent | Target (IC, μM) | MIC (μg/mL) | Notes |
|---|---|---|---|
| 4-Cl-Benzothiazole | GSK-3β: 0.12 | S. aureus: 10.7 | Enhanced hydrophobicity |
| 3-OH-Coumarin | CDK5: 1.8 | C. albicans: 21.4 | Improved solubility |
| Prop-2-yn-1-yl | PARP1: 0.45 | E. coli: 15.2 | Click chemistry compatible |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
